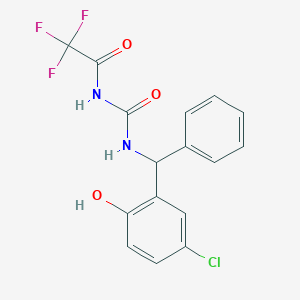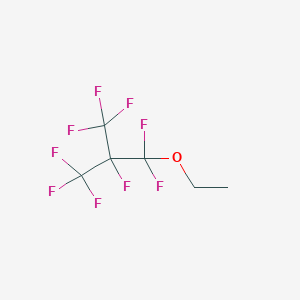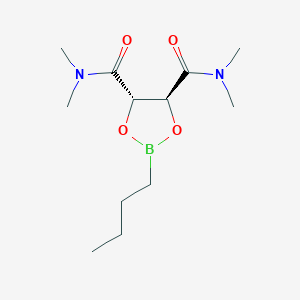![molecular formula C7H4N4OS B064922 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one CAS No. 187336-66-9](/img/structure/B64922.png)
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, also known as DIBO, is a heterocyclic compound that has been widely used in scientific research. It is a potent activator of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. DIBO has been studied extensively for its potential applications in various fields, including cancer therapy, infectious diseases, and autoimmune disorders.
作用機序
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one activates the NF-κB pathway by binding to the inhibitor of kappa B kinase (IKK) complex, which phosphorylates and degrades the inhibitor of kappa B (IκB) proteins. This leads to the release of NF-κB, which translocates to the nucleus and activates the expression of target genes. The activation of NF-κB by 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been shown to induce apoptosis in cancer cells and to modulate immune responses.
生化学的および生理学的効果
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of viral replication, and the modulation of immune responses. 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
実験室実験の利点と制限
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has several advantages as a research tool, including its potent activation of NF-κB, its ability to induce apoptosis in cancer cells, and its inhibitory effects on viral replication. However, 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one also has limitations, including its potential toxicity and its lack of specificity for the NF-κB pathway. Therefore, caution should be exercised when using 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one in lab experiments, and alternative compounds should be considered when appropriate.
将来の方向性
There are several future directions for research on 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, including the development of more potent and selective 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one derivatives, the investigation of the mechanisms underlying its anti-inflammatory effects, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Further studies are also needed to elucidate the potential side effects and toxicity of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one involves the reaction between 2-aminobenzothiadiazole and maleic anhydride in the presence of a catalyst. The resulting product is then reduced to obtain 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one. The synthesis method has been optimized to improve the yield and purity of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, and several modifications have been developed to produce 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one derivatives with different properties.
科学的研究の応用
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the NF-κB pathway. 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In addition to cancer therapy, 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been investigated for its potential applications in infectious diseases. It has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV). 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been studied for its immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
特性
CAS番号 |
187336-66-9 |
|---|---|
製品名 |
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one |
分子式 |
C7H4N4OS |
分子量 |
192.2 g/mol |
IUPAC名 |
6,8-dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one |
InChI |
InChI=1S/C7H4N4OS/c12-7-8-3-1-2-4-6(5(3)9-7)11-13-10-4/h1-2H,(H2,8,9,12) |
InChIキー |
LLBCKZPUGJBBFV-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=NC(=O)N=C2C3=C1NSN3 |
SMILES |
C1=CC2=NSN=C2C3=C1NC(=O)N3 |
正規SMILES |
C1=CC2=NC(=O)N=C2C3=C1NSN3 |
同義語 |
7H-Imidazo[4,5-e]-2,1,3-benzothiadiazol-7-one,6,8-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



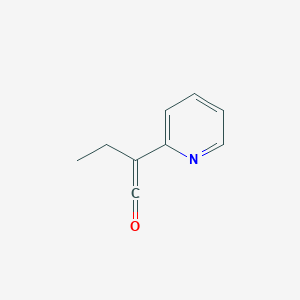
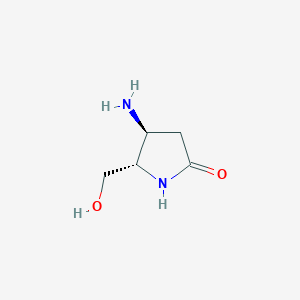
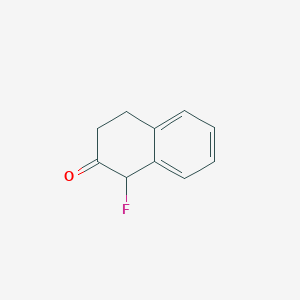
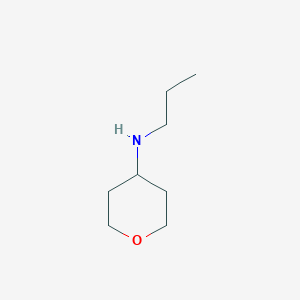
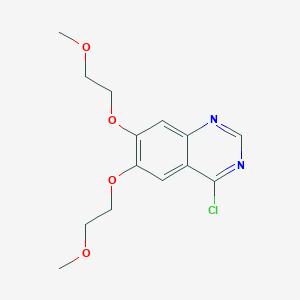
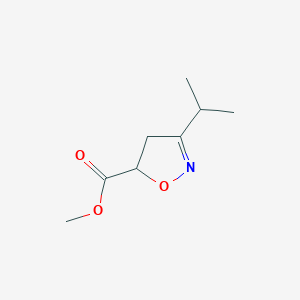
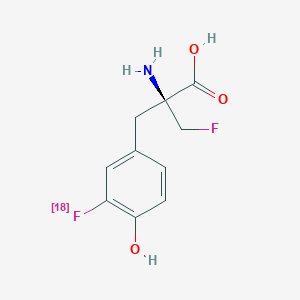
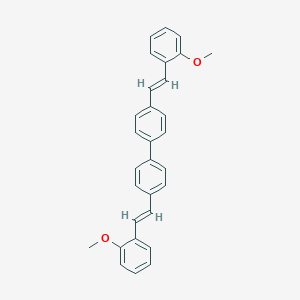
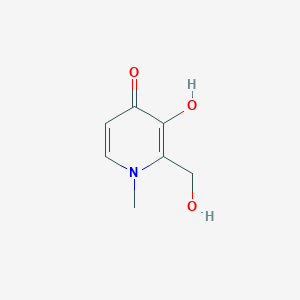
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
